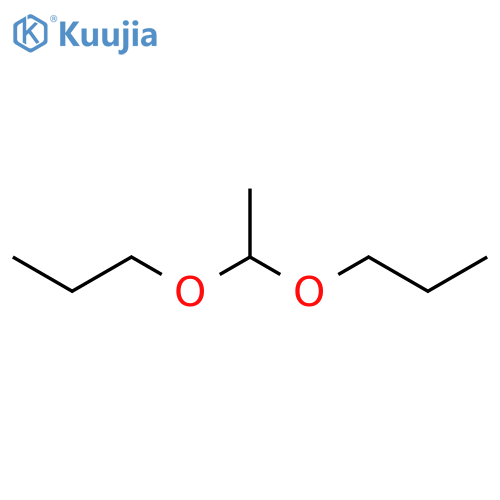Cas no 105-82-8 (1,1-Dipropoxyethane)

1,1-Dipropoxyethane 化学的及び物理的性質
名前と識別子
-
- Propane,1,1'-[ethylidenebis(oxy)]bis-
- 1-(1-propoxyethoxy)propane
- ACETALDEHYDE DIPROPYL ACETAL
- 1,1-dipropoxy-ethane
- acetaldehyde di-n-propyl acetal
- Dipropyl acetal
- EINECS 203-335-2
- n-Propyl acetal
- Propylacetal
- 1,1-Dipropoxyethan
- 1,1-Dipropoxyethane
- Ethane, 1,1-dipropoxy
- dipropylacetal
- n-propylacetal
- Propane, 1,1'-[ethylidenebis(oxy)]bis-
- Acetaldehyde, dipropyl acetal
- Acetaldehyde-di-n-propyl acetal
- 1,1'-(Ethylidenebis(oxy))bispropane
- Propane, 1,1'-(ethylidenebis(oxy))bis-
- 277L28816Q
- 1-(1-Propoxyethoxy)propane #
-
- MDL: MFCD00051557
- インチ: 1S/C8H18O2/c1-4-6-9-8(3)10-7-5-2/h8H,4-7H2,1-3H3
- InChIKey: MISTZQJSHHTDCF-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])C([H])([H])[H])C([H])(C([H])([H])[H])OC([H])([H])C([H])([H])C([H])([H])[H]
- BRN: 1697928
計算された属性
- せいみつぶんしりょう: 146.13100
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 56.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 2.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 0.841±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 147 ºC (759 Torr)
- フラッシュポイント: 30.4±18.0 ºC,
- 屈折率: 1.40174 (20 ºC)
- ようかいど: 微溶性(12 g/l)(25ºC)、
- PSA: 18.46000
- LogP: 2.18560
- FEMA: 4688 | 1,1-DIPROPOXYETHANE
1,1-Dipropoxyethane セキュリティ情報
1,1-Dipropoxyethane 税関データ
- 税関コード:2909199090
- 税関データ:
中国税関コード:
2909199090概要:
29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1,1-Dipropoxyethane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | M2441447-250mg |
1,1-dipropoxyethane |
105-82-8 | 95% | 250mg |
RMB 1528.00 | 2025-02-20 | |
| Cooke Chemical | M2441447-1g |
1,1-dipropoxyethane |
105-82-8 | 95% | 1g |
RMB 4216.80 | 2025-02-20 | |
| eNovation Chemicals LLC | D758388-1g |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 1g |
$260 | 2024-06-07 | |
| 1PlusChem | 1P0038PW-100mg |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 100mg |
$154.00 | 2025-02-19 | |
| eNovation Chemicals LLC | D758388-250mg |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 250mg |
$190 | 2025-02-27 | |
| eNovation Chemicals LLC | D758388-100mg |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 100mg |
$185 | 2025-02-27 | |
| eNovation Chemicals LLC | D758388-250mg |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 250mg |
$190 | 2024-06-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D907106-1g |
1,1-dipropoxyethane |
105-82-8 | 95% | 1g |
4,743.90 | 2021-05-17 | |
| Aaron | AR0038Y8-250mg |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 250mg |
$174.00 | 2025-01-21 | |
| Aaron | AR0038Y8-1g |
Propane,1,1'-[ethylidenebis(oxy)]bis- |
105-82-8 | 95% | 1g |
$260.00 | 2025-01-21 |
1,1-Dipropoxyethane 関連文献
-
1. The crystal and molecular structure of tomatidine hydrobromide and its relation to the steroidal bromosapogeninsOlga Kennard,L. Riva di Sanseverino,J. S. Rollett J. Chem. Soc. C 1967 956
-
2. Use of a neural network to determine the normal boiling points of acyclic ethers, peroxides, acetals and their sulfur analoguesDriss Cherqaoui,Didier Villemin,Abdelhalim Mesbah,Jean-Michel Cense,Vladimir Kvasnicka J. Chem. Soc. Faraday Trans. 1994 90 2015
-
Rita Mezei,Tamás Karancsi,János Rohonczy,Katalin Sinkó J. Mater. Chem. 1998 8 2095
1,1-Dipropoxyethaneに関する追加情報
1,1-Dipropoxyethane: A Comprehensive Overview
1,1-Dipropoxyethane, also known by its CAS number 105-82-8, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, with the molecular formula C₆H₁₄O₂, is a diether characterized by its two propoxy groups attached to an ethane backbone. Its structure makes it highly useful in applications ranging from organic synthesis to polymer chemistry.
The synthesis of 1,1-dipropoxyethane typically involves the reaction of ethylene glycol with propyl bromide in the presence of a strong base, such as potassium tert-butoxide. This reaction is a classic example of nucleophilic substitution and highlights the importance of steric effects in determining reaction outcomes. Recent studies have explored alternative synthetic pathways using microwave-assisted techniques, which have shown promise in improving reaction efficiency and yield.
In terms of physical properties, 1,1-dipropoxyethane is a colorless liquid with a pleasant odor. It has a boiling point of approximately 96°C and is relatively stable under normal conditions. Its solubility in organic solvents such as dichloromethane and THF makes it an ideal candidate for use in various chemical reactions. Interestingly, recent research has focused on its ability to act as a phase transfer catalyst in biphasic systems, enhancing the efficiency of reactions between polar and non-polar substances.
The applications of 1,1-dipropoxyethane are diverse and continue to expand with advancements in materials science. One notable application is its use as a precursor in the synthesis of polyurethanes and other polymers. Its ability to form stable ether linkages makes it valuable in creating high-performance materials with tailored mechanical properties. Additionally, it has been employed in the development of novel drug delivery systems, where its biocompatibility and controlled degradation rates are advantageous.
In the field of organic synthesis, 1,1-dipropoxyethane serves as an effective protecting group for hydroxyl functionalities. Its ease of installation and removal under mild conditions make it a preferred choice for researchers working on complex molecule synthesis. Recent studies have demonstrated its utility in the total synthesis of natural products, where precise control over stereochemistry is essential.
The environmental impact of 1,1-dipropoxyethane has also been a topic of interest. Research indicates that it undergoes rapid biodegradation under aerobic conditions, making it less persistent in the environment compared to other similar compounds. This property is particularly important for industrial applications where eco-friendliness is a priority.
In conclusion, 1,1-dipropoxyethane, with its unique chemical properties and wide-ranging applications, remains a focal point in contemporary chemical research. As new synthetic methods and applications continue to emerge, this compound is poised to play an even greater role in advancing both academic and industrial pursuits.
105-82-8 (1,1-Dipropoxyethane) 関連製品
- 20680-10-8(1-(1-Ethoxyethoxy)propane)
- 107855-60-7(1,3-Dimethyl 2-(3-chlorophenyl)propanedioate)
- 1248915-22-1((6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amine)
- 2092695-04-8(5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-4-amine)
- 898416-87-0(2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide)
- 70978-41-5(N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)
- 7598-04-1(3-(1-phenylcyclohexyl)propanoic Acid)
- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)
- 2418723-21-2(methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate)
- 1539277-95-6((1R)-6-[(benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid)

